6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS No.:
Cat. No.: VC15825948
Molecular Formula: C16H15Cl2N5
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15Cl2N5 |
|---|---|
| Molecular Weight | 348.2 g/mol |
| IUPAC Name | 6-(2,4-dichlorophenyl)-3-piperidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C16H15Cl2N5/c17-11-3-4-12(13(18)8-11)14-5-6-15-20-21-16(23(15)22-14)10-2-1-7-19-9-10/h3-6,8,10,19H,1-2,7,9H2 |
| Standard InChI Key | YQHRCHKPPFDSPY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)C2=NN=C3N2N=C(C=C3)C4=C(C=C(C=C4)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-(2,4-dichlorophenyl)-3-piperidin-3-yl- triazolo[4,3-b]pyridazine, reflects its three primary components:
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A triazolo[4,3-b]pyridazine bicyclic system, which combines a triazole ring fused to a pyridazine ring.
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A 2,4-dichlorophenyl group at position 6, contributing hydrophobicity and electron-withdrawing effects.
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A piperidin-3-yl substituent at position 3, introducing a basic nitrogen and conformational flexibility .
The molecular formula is C₁₆H₁₅Cl₂N₅, with a molar mass of 348.2 g/mol . Key structural features include:
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Planar triazolo-pyridazine core: Facilitates π-π stacking interactions with biological targets.
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Chlorine atoms at positions 2 and 4: Enhance lipophilicity and modulate electronic properties.
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Piperidine ring: Adopts a chair conformation, enabling hydrogen bonding via the tertiary amine .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Biological Activity and Mechanistic Hypotheses
Neurological Applications
Piperidine-containing compounds frequently target central nervous system receptors (e.g., σ-1, NMDA). The triazolo-pyridazine core may confer affinity for monoamine transporters, implicating this compound in depression or anxiety disorders.
Table 3: Comparative Bioactivity of Triazolopyridazines
| Compound | Target Organism/Condition | EC₅₀/IC₅₀ | Citation |
|---|---|---|---|
| MMV665917 | Cryptosporidium parvum | 0.17 μM | |
| SLU-2633 (Analog) | Intestinal protozoa | 0.09 μM | |
| 6-(2,4-Dichlorophenyl)-... | Hypothetical: CNS targets | Pending |
Future Research Directions
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ADME Profiling: Systematic evaluation of absorption, metabolism, and excretion in murine models.
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Target Deconvolution: CRISPR-Cas9 screening to identify molecular targets in Cryptosporidium and neuronal cells .
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Analogue Synthesis: Exploring morpholino or sulfonamide substituents to optimize potency and safety .
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